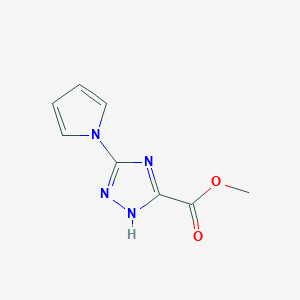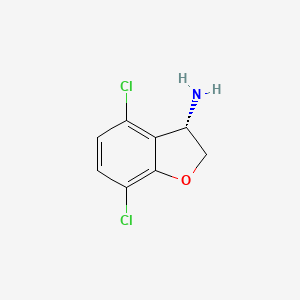
(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps. One common method starts with the chlorination of a benzofuran derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in scaling up the production while ensuring safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzofuranone derivative, while reduction could produce a fully saturated amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential to treat various diseases. Its structural features allow it to bind to specific receptors, making it a promising lead compound in drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of (3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine: shares similarities with other benzofuran derivatives, such as 4-chloro-2,3-dihydro-1-benzofuran-3-amine and 7-chloro-2,3-dihydro-1-benzofuran-3-amine.
4,7-Dichloro-1-benzofuran: is another related compound, differing by the absence of the amine group.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both chlorine and amine functional groups
Propiedades
Número CAS |
1241679-92-4 |
|---|---|
Fórmula molecular |
C8H7Cl2NO |
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
(3S)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1 |
Clave InChI |
ZUKFBYMLGJQSCE-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@H](C2=C(C=CC(=C2O1)Cl)Cl)N |
SMILES canónico |
C1C(C2=C(C=CC(=C2O1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


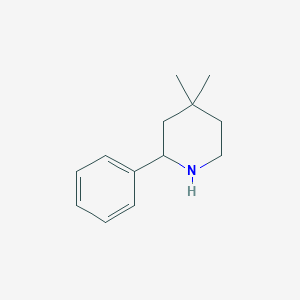


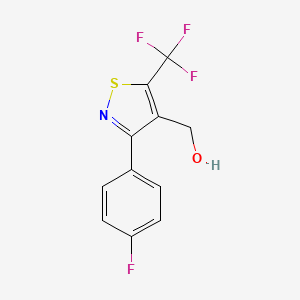

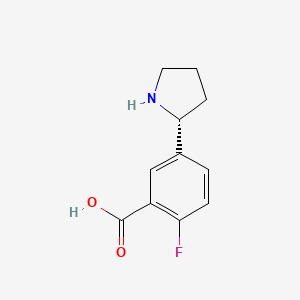
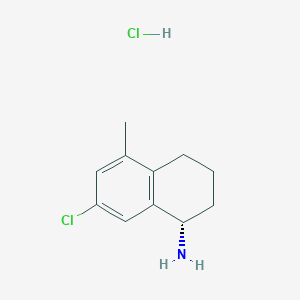

![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)


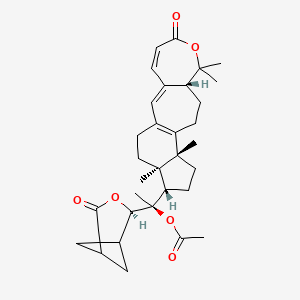
![7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15235351.png)
